(2-Ethoxyethyl)(pyridin-3-ylmethyl)amine

Description

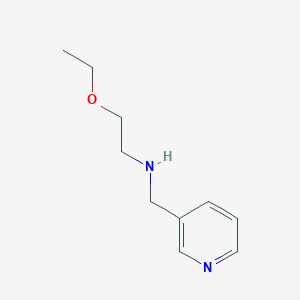

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-ethoxy-N-(pyridin-3-ylmethyl)ethanamine |

InChI |

InChI=1S/C10H16N2O/c1-2-13-7-6-12-9-10-4-3-5-11-8-10/h3-5,8,12H,2,6-7,9H2,1H3 |

InChI Key |

CXPRLOJSWXFGMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNCC1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of (2-Ethoxyethyl)(pyridin-3-ylmethyl)amine identifies two primary bond disconnections for synthetic planning: the C-N bond between the pyridin-3-ylmethyl group and the nitrogen atom, and the C-N bond between the 2-ethoxyethyl group and the nitrogen. These disconnections point to several key precursors.

Primary Disconnections and Precursors:

Disconnection A (Pyridin-3-ylmethyl-N bond): This leads to pyridin-3-ylmethylamine and a 2-ethoxyethyl electrophile (e.g., 2-ethoxyethyl halide or tosylate) or pyridine-3-carbaldehyde and 2-ethoxyethylamine (B85609) for a reductive amination pathway.

Disconnection B (2-Ethoxyethyl-N bond): This suggests 2-ethoxyethylamine and a pyridin-3-ylmethyl electrophile (e.g., 3-(halomethyl)pyridine) or again, pyridine-3-carbaldehyde and 2-ethoxyethylamine via reductive amination.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

| Precursor Name | Chemical Structure |

| Pyridine-3-carbaldehyde | O=Cc1cnccc1 |

| 2-Ethoxyethylamine | CCOCCN |

| 3-(Chloromethyl)pyridine (B1204626) | ClCc1cnccc1 |

| Pyridin-3-ylmethanamine | NCCc1cnccc1 |

| 1-Bromo-2-ethoxyethane | CCOCCBr |

Classical and Modern Synthetic Routes to this compound

Several synthetic strategies can be employed to construct the target molecule, leveraging well-established organic reactions.

Nucleophilic Substitution Strategies for C-N Bond Formation

The formation of the C-N bond via nucleophilic substitution is a fundamental approach. This can be achieved by reacting an amine with an alkyl halide.

Route 1: The reaction of 2-ethoxyethylamine with 3-(chloromethyl)pyridine hydrochloride in the presence of a base like potassium carbonate can yield the desired product. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

Route 2: Alternatively, pyridin-3-ylmethanamine can be reacted with a 2-ethoxyethyl halide, such as 1-bromo-2-ethoxyethane.

These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the substitution reaction. The reaction temperature can be varied to optimize the reaction rate and yield.

Reductive Amination Pathways Utilizing Pyridine-3-carbaldehyde Derivatives

Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines. rsc.org This pathway involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, pyridine-3-carbaldehyde is reacted with 2-ethoxyethylamine. The reaction is typically carried out in the presence of a mild reducing agent.

Common Reducing Agents for Reductive Amination:

| Reducing Agent |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) |

| Sodium cyanoborohydride (NaBH₃CN) |

| Hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂) |

Sodium triacetoxyborohydride is often the preferred reagent due to its mildness and tolerance of a wide range of functional groups. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature.

Multi-Component Reactions Incorporating Amine and Pyridine (B92270) Moieties

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, offer a highly atom-economical and efficient approach to complex molecules. bibliomed.org While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct related pyridine-containing structures. taylorfrancis.comacsgcipr.orgbohrium.comnih.gov For instance, a Hantzsch-type pyridine synthesis could theoretically be adapted to incorporate the desired functionalities, although this would represent a more complex and less direct route compared to nucleophilic substitution or reductive amination.

Catalytic Systems for Enhanced Synthesis Efficiency and Selectivity

To improve the efficiency, selectivity, and sustainability of the synthesis, various catalytic systems can be employed.

Transition Metal-Catalyzed Coupling Reactions in Amine Synthesis

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds. This reaction typically involves the coupling of an amine with an aryl or vinyl halide or triflate, catalyzed by a palladium or copper complex.

In the context of synthesizing this compound, a potential, though less conventional, approach could involve the coupling of 2-ethoxyethylamine with a 3-halopyridine derivative under the catalysis of a suitable transition metal complex. However, for a simple benzylic-type amine like the target compound, direct nucleophilic substitution or reductive amination are generally more straightforward and cost-effective. The development of copper-catalyzed cross-coupling reactions has also provided efficient methods for the synthesis of various amides and amines. researchgate.net

Organocatalytic Approaches to C-N Bond Formation

The formation of the crucial C-N bond in the synthesis of this compound can be achieved through various methods, with organocatalysis emerging as a powerful, metal-free alternative. A primary route for this transformation is the reductive amination of 3-pyridinecarboxaldehyde (B140518) with 2-ethoxyethylamine. Organocatalytic reductive amination often employs a chiral Brønsted acid, such as a phosphoric acid derivative, to activate the imine intermediate towards reduction. researchgate.net

The general mechanism involves the initial condensation of the aldehyde and amine to form an iminium ion, which is then reduced. Hantzsch esters or dihydropyridines are commonly used as the hydride source in these reactions. The organocatalyst not only facilitates the reaction but can also induce stereoselectivity in cases where a chiral center is formed. researchgate.net While this compound itself is achiral, this methodology is highly relevant for the synthesis of chiral derivatives.

Recent advancements in organocatalysis have also explored the use of other catalyst systems. For instance, bifunctional catalysts incorporating both a Brønsted acid and a Lewis base moiety can effectively promote reductive amination reactions. These catalysts work by activating both the imine and the hydride source, leading to enhanced reactivity and selectivity.

Stereochemical Control and Asymmetric Synthesis Strategies (if applicable to chiral derivatives)

While this compound is an achiral molecule, the development of asymmetric syntheses for its chiral analogues is a significant area of research, driven by the prevalence of chiral amines in pharmaceuticals. The primary strategy for achieving stereochemical control in the synthesis of related pyridylalkylamines is through asymmetric reductive amination.

This can be accomplished using several approaches:

Chiral Catalysts: As mentioned in the previous section, chiral organocatalysts, particularly chiral phosphoric acids, can be used to induce enantioselectivity in the reduction of the imine intermediate. researchgate.net

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective method for the asymmetric synthesis of chiral amines. acs.orgresearchgate.netacs.org Transaminases can catalyze the amination of a prochiral ketone precursor to the corresponding pyridylalkylamine with high enantiomeric excess. This approach is often lauded for its mild reaction conditions and high selectivity. acs.orgresearchgate.netacs.org

Chiral Auxiliaries: A classical approach involves the use of a chiral auxiliary attached to either the amine or the aldehyde. The auxiliary directs the stereochemical outcome of the C-N bond formation, and is subsequently removed to yield the enantiomerically enriched product.

The choice of strategy depends on factors such as the desired enantiomer, the availability of starting materials and catalysts, and the scalability of the process. For industrial applications, biocatalytic methods are increasingly favored due to their efficiency and green credentials.

Principles of Green Chemistry in the Sustainable Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. Key areas of focus include the use of greener solvents, catalysts, and energy-efficient reaction conditions.

Solvent Selection: Traditional organic solvents can be replaced with more environmentally friendly alternatives. For reductive amination, greener options include ethanol, water, or solvent-free conditions where the reactants themselves act as the solvent. Microwave-assisted synthesis has also been shown to be an effective green chemistry tool, often leading to shorter reaction times and higher yields. nih.gov

Catalysis: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. As discussed, both organocatalysis and biocatalysis offer greener alternatives to metal-based catalysts, which can be toxic and difficult to remove from the final product. researchgate.netacs.org The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of the process.

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination is an inherently atom-economical reaction, as the main byproduct is water.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic methods are particularly advantageous in this regard, as they typically operate under mild physiological conditions. acs.orgresearchgate.netacs.org Microwave irradiation can also be a more energy-efficient heating method compared to conventional heating. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the complete structural elucidation of (2-Ethoxyethyl)(pyridin-3-ylmethyl)amine in solution.

Multi-Dimensional NMR Techniques for Complete Assignment and Conformational Analysis

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for the unambiguous assignment of all proton and carbon signals. Based on the molecular structure, the following table presents the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H and ¹³C NMR Data

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 8.55 (d) | 149.5 |

| 2 | 7.70 (dt) | 135.8 |

| 3 | 7.30 (dd) | 123.6 |

| 4 | 8.50 (dd) | 149.0 |

| 5 | - | 135.2 |

| 6 | 3.80 (s) | 52.0 |

| 7 | 2.80 (t) | 49.5 |

| 8 | 3.55 (t) | 68.0 |

| 9 | 3.45 (q) | 66.5 |

| 10 | 1.20 (t) | 15.2 |

Note: This is a hypothetical data table based on known chemical shift ranges for similar functional groups.

Two-dimensional NMR experiments would be crucial for confirming these assignments. A COSY (Correlation Spectroscopy) spectrum would reveal proton-proton coupling networks, for instance, between the protons of the ethoxy group (H-9 and H-10) and the ethylamine (B1201723) chain (H-7 and H-8). An HSQC (Heteronuclear Single Quantum Coherence) experiment would directly correlate each proton to its attached carbon, confirming the assignments in the table above. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum would show correlations between protons and carbons separated by two or three bonds, which is essential for piecing together the entire molecular framework, such as the correlation between the methylene (B1212753) protons (H-6) and the pyridine (B92270) ring carbons (C-2, C-5, C-4).

Conformational analysis, likely through Nuclear Overhauser Effect (NOE) experiments, could provide insights into the preferred spatial arrangement of the flexible side chains relative to the pyridine ring.

Variable Temperature NMR Studies for Rotational Barriers and Dynamic Processes

The flexible ethoxyethyl and methylamine (B109427) side chains of the molecule may exhibit restricted rotation at lower temperatures. Variable temperature (VT) NMR studies could be employed to investigate these dynamic processes. By acquiring a series of ¹H or ¹³C NMR spectra at different temperatures, it would be possible to observe the coalescence and subsequent splitting of signals corresponding to atoms involved in the rotational barrier. This would allow for the calculation of the energy barrier to rotation around the C-N and C-O bonds, providing valuable information about the molecule's conformational flexibility. researchgate.netvnu.edu.vnresearchgate.net

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction would provide definitive information about the three-dimensional structure of this compound in the solid state.

Solid-State Conformation and Molecular Geometry

A hypothetical crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This data would offer a static picture of the molecule's conformation in the crystalline state, which can be compared with the dynamic information obtained from NMR studies in solution.

Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| V (ų) | 1000 |

| Z | 4 |

Note: This is a hypothetical data table.

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules within the crystal lattice is dictated by intermolecular forces. In the case of this compound, a number of interactions would be anticipated. The nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, potentially forming C-H···N interactions with neighboring molecules. Furthermore, the pyridine rings could engage in π-stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. nih.govresearchgate.netacs.orgnumberanalytics.com These interactions play a crucial role in stabilizing the crystal structure. Analysis of the crystal packing would reveal the nature and geometry of these non-covalent interactions, providing a deeper understanding of the supramolecular assembly.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Mode Assignment

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of its functional groups.

Predicted Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | C-H stretching (aromatic) |

| 2850-2970 | C-H stretching (aliphatic) |

| 1570-1610 | C=C and C=N stretching (pyridine ring) |

| 1430-1480 | CH₂ scissoring |

| 1100-1150 | C-O-C stretching (ether) |

| 1000-1050 | Pyridine ring breathing |

Note: This is a hypothetical data table based on known vibrational frequencies for similar functional groups.

The FT-IR spectrum would be expected to show strong absorptions corresponding to the C-H stretching of the aliphatic and aromatic groups, as well as the characteristic ring vibrations of the pyridine moiety. The C-O-C stretching of the ether linkage would also be a prominent feature. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the symmetric vibrations of the pyridine ring and the C-C backbone of the side chains. A detailed assignment of all observed vibrational modes would be achieved through comparison with theoretical calculations, such as those based on Density Functional Theory (DFT).

An article focusing on the advanced structural elucidation and spectroscopic characterization of "this compound" cannot be generated at this time. A thorough search for specific data relating to the high-resolution mass spectrometry, fragmentation pathways, isotopic studies, and chiroptical spectroscopy of this particular compound did not yield any dedicated research findings.

Scientific literature detailing the analysis of "this compound" using these advanced techniques appears to be unavailable within the searched resources. Consequently, the required detailed research findings and data tables for the stipulated sections on "High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Studies" and "Chiroptical Spectroscopy for Enantiomeric Excess Determination" cannot be accurately or adequately provided.

Further research would be required to be published on the specific analytical characterization of "this compound" before a comprehensive and scientifically accurate article meeting the user's detailed outline can be produced.

Chemical Reactivity and Mechanistic Transformations

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic and basic center, susceptible to reactions with various electrophiles.

The secondary amine nitrogen in (2-Ethoxyethyl)(pyridin-3-ylmethyl)amine can be readily alkylated by reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

General Reaction Scheme for N-Alkylation:

Where R-X is an alkyl halide.

A common challenge in the N-alkylation of secondary amines is the potential for overalkylation. The resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com However, selective mono-alkylation can often be achieved by carefully controlling the stoichiometry of the reactants and the reaction conditions. google.com For instance, using a cesium base like cesium hydroxide (B78521) can promote selective mono-N-alkylation of primary amines, a principle that can be extended to secondary amines to minimize the formation of quaternary salts. google.com

Quaternization Reaction: If an excess of the alkylating agent is used, the reaction will proceed to form the quaternary ammonium salt. This salt is a stable ionic compound.

Table 1: Examples of N-Alkylation and Quaternization Reactions

| Alkylating Agent | Product | Reaction Conditions |

|---|---|---|

| Methyl Iodide (CH₃I) | (2-Ethoxyethyl)(methyl)(pyridin-3-ylmethyl)ammonium iodide | Typically in a polar aprotic solvent like acetonitrile (B52724) or DMF. |

The mechanism involves the direct attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. The transition state is a trigonal bipyramidal structure. The presence of the pyridinylmethyl group, being a benzylic-type substituent, can influence the reactivity through electronic effects.

Secondary amines readily undergo N-acylation with acylating agents like acyl chlorides or acid anhydrides to form stable amides. This reaction is a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of a leaving group (e.g., chloride) leads to the formation of the amide. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. stackexchange.com

General Reaction Scheme for N-Acylation:

Where R-COCl is an acyl chloride.

Similarly, N-sulfonylation occurs when the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to yield a sulfonamide. nsf.gov

General Reaction Scheme for N-Sulfonylation:

Reactivity of the Pyridine Ring

N-Oxidation and N-Imidation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to electrophilic attack, leading to the formation of N-oxides and N-imides.

N-Oxidation: The oxidation of the pyridine nitrogen in derivatives of this compound is a well-established transformation. This reaction is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. The resulting pyridine N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine. The N-O bond introduces a dipole moment and can influence the regioselectivity of subsequent reactions on the pyridine ring. The rate of N-oxidation is influenced by the electronic nature of substituents on the pyridine ring; electron-donating groups generally accelerate the reaction, while electron-withdrawing groups have a retarding effect. nih.gov

N-Imidation: While less common than N-oxidation, the formation of N-imides of pyridine derivatives can be achieved through various synthetic routes. One approach involves the reaction of the pyridine with a source of "nitrene" (:N-R), which can be generated from precursors like azides or other specialized reagents. The resulting N-imido-pyridinium ylides are versatile intermediates in organic synthesis. The reactivity and stability of these N-imides are highly dependent on the nature of the substituent on the imide nitrogen.

Metalation and Cross-Coupling Reactions Involving Pyridine C-H Bonds

The functionalization of the pyridine ring through the activation of its C-H bonds is a powerful tool for the synthesis of more complex molecules. This is often achieved through metalation followed by cross-coupling reactions.

Metalation: The direct deprotonation of a C-H bond on the pyridine ring, known as metalation, is typically accomplished using strong bases such as organolithium reagents or lithium amides. In the case of 3-substituted pyridines like this compound, the regioselectivity of metalation is influenced by both electronic and steric factors, as well as the presence of directing groups. The ortho-C-H bonds (at C2 and C4) are generally the most acidic and therefore the most likely sites for deprotonation. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. DFT calculations on related systems have shown that the metalation often proceeds through a two-step mechanism involving ligand substitution followed by a rate-determining σ-bond metathesis. academie-sciences.fracademie-sciences.fr

Cross-Coupling Reactions: Once metalated, or through direct C-H activation pathways, the pyridine ring can participate in various transition metal-catalyzed cross-coupling reactions. Palladium- and rhodium-catalyzed reactions are particularly prevalent for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the coupling of a metalated pyridine with aryl or vinyl halides (e.g., Suzuki, Stille, or Negishi coupling) can introduce new substituents onto the pyridine ring. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions. Kinetic studies on related systems have indicated that the C-H bond activation can be the rate-limiting step in some catalytic cycles. beilstein-journals.org

Transformations of the Ethoxyethyl Moiety

The ethoxyethyl group in this compound is susceptible to reactions that target the ether linkage and can also undergo oxidative processes.

Ether Cleavage Reactions

The ether bond in the ethoxyethyl moiety can be cleaved under various conditions, most commonly through acid-catalyzed hydrolysis. wikipedia.org Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are effective reagents for this transformation. libretexts.org The mechanism of ether cleavage can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.orglibretexts.org

For the primary ether in the ethoxyethyl group, the cleavage is likely to proceed via an SN2 mechanism. This involves protonation of the ether oxygen to form a good leaving group (ethanol), followed by nucleophilic attack of the halide ion on the less sterically hindered carbon atom. libretexts.org The rate of ether cleavage is influenced by the stability of any potential carbocation intermediates, with more stable carbocations leading to faster reaction rates. fiveable.me

| Reagent | Conditions | Probable Products | Mechanistic Pathway |

| Hydroiodic Acid (HI) | Heat | (Pyridin-3-ylmethyl)amine, Iodoethane, Ethanol | SN2 |

| Hydrobromic Acid (HBr) | Heat | (Pyridin-3-ylmethyl)amine, Bromoethane, Ethanol | SN2 |

| Boron Tribromide (BBr₃) | Inert Solvent | (Pyridin-3-ylmethyl)amine, Bromoethane | Lewis acid-catalyzed cleavage |

Interactive Data Table: Conditions for Ether Cleavage

Oxidative Degradation Pathways

The ethoxyethyl moiety, in conjunction with the secondary amine, can undergo oxidative degradation. The presence of a heteroatom (oxygen) beta to the amine nitrogen can influence the degradation pathway. ntnu.no Oxidative processes can be initiated by various oxidants or through auto-oxidation in the presence of oxygen.

One potential pathway is oxidative N-dealkylation , a common metabolic process for many xenobiotics containing amine functionalities. nih.gov This process is often catalyzed by enzymes like cytochrome P450 and typically involves the hydroxylation of the carbon atom alpha to the nitrogen. nih.gov In the case of the ethoxyethyl group, this would lead to an unstable carbinolamine intermediate that would subsequently decompose to yield pyridine-3-carbaldehyde and 2-ethoxyethanamine.

Another possible degradation route involves cleavage of the C-C bond beta to the nitrogen, which has been observed in the oxidative degradation of other amines with heteroatoms in the side chain. ntnu.no This could lead to the formation of smaller, more volatile degradation products. The specific products formed will depend on the oxidant used and the reaction conditions. Secondary amines generally exhibit higher rates of oxidative degradation compared to primary or tertiary amines. researchgate.net

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing more efficient synthetic routes. Kinetic studies are a primary tool for elucidating these mechanisms.

Kinetic Studies and Reaction Rate Determination

N-Oxidation: The rate of N-oxidation of pyridines is highly dependent on the electronic properties of the substituents. For 3-substituted pyridines, a Hammett plot can be used to correlate the reaction rate with the electronic parameter (σ) of the substituent. Electron-donating groups increase the electron density on the nitrogen, making it more nucleophilic and thus increasing the reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity of the nitrogen and slow down the reaction. The reaction is typically first-order with respect to both the pyridine derivative and the oxidizing agent. researchgate.net

Ether Cleavage: The rate of acid-catalyzed ether cleavage is dependent on the concentration of the acid and the ether. For an SN2 mechanism, the rate law would be second order, first order in the protonated ether and first order in the nucleophile (halide ion). The rate is also influenced by the stability of the transition state, with less sterically hindered ethers reacting faster. fiveable.me

Metalation: Kinetic studies of pyridine metalation have shown that the C-H bond activation step can be rate-determining. beilstein-journals.org The rate of metalation is influenced by the nature of the base, the solvent, and the temperature. In some cases, the formation of a coordination complex between the metal and the pyridine nitrogen precedes the C-H activation step. academie-sciences.fr The presence of directing groups can significantly accelerate the rate of metalation at specific positions.

| Reaction | Key Factors Influencing Rate | Typical Kinetic Order |

| N-Oxidation | Electronic effects of pyridine substituents, nature of the oxidant | Second-order overall (first-order in pyridine, first-order in oxidant) |

| Ether Cleavage (SN2) | Steric hindrance at the reaction center, nucleophilicity of the halide | Second-order overall (first-order in protonated ether, first-order in nucleophile) |

| Metalation | Basicity of the metalating agent, acidity of the C-H bond, temperature | Varies depending on the specific mechanism and rate-determining step |

Interactive Data Table: Factors Influencing Reaction Rates

An extensive search for scientific literature concerning the chemical compound this compound has revealed no specific research data related to its chemical reactivity, mechanistic transformations, isotope effect analysis, or computational modeling of its reaction pathways.

Computational Modeling of Reaction Pathways and Energy Landscapes

Consequently, it is not possible to generate the requested article content, including data tables and detailed research findings, for these specific topics related to this compound. The available scientific literature does not appear to cover these particular aspects of this compound's chemistry.

Therefore, the following sections of the requested article cannot be provided.

Isotope Effect Analysis for Transition State Characterization

No information is available in the public domain regarding the use of isotope effect analysis to characterize the transition states of reactions involving this compound.

Computational Modeling of Reaction Pathways and Energy Landscapes

There are no published computational studies on the reaction pathways and energy landscapes of this compound.

In-depth Analysis of this compound Reveals a Gap in Current Coordination Chemistry Research

A comprehensive review of scientific literature and chemical databases indicates that the coordination chemistry of the compound this compound has not yet been explored or documented in published research. Despite extensive searches for data pertaining to its metal complexation, including synthesis, structural analysis, electronic and magnetic properties, and catalytic applications, no specific studies dedicated to this ligand were identified.

This lack of available information prevents a detailed report on its coordination behavior as outlined. The field of coordination chemistry is vast, with countless ligands being synthesized and studied for their unique properties and potential applications. However, it appears that this compound has yet to be a focus of such research.

While the fundamental principles of coordination chemistry would suggest that this compound could potentially act as a bidentate or tridentate ligand through its pyridine nitrogen, amine nitrogen, and ethoxy oxygen atoms, any detailed discussion of its coordination modes, the properties of its potential metal complexes, and their applications would be purely speculative without experimental data.

Future research in the field may yet uncover the coordination chemistry of this particular compound, which would then allow for a thorough examination of its properties and potential uses. Until such studies are published, a detailed, scientifically accurate article on the coordination chemistry of this compound cannot be provided.

Coordination Chemistry and Metal Complexation Studies

Catalytic Applications of Metal Complexes Derived from (2-Ethoxyethyl)(pyridin-3-ylmethyl)amine

Applications in Polymerization Reactions

No patents or research articles were identified that describe the use of this compound or its metal complexes as initiators or catalysts for polymerization reactions. The exploration of this compound in the synthesis of polymers remains an uninvestigated area of research.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For (2-Ethoxyethyl)(pyridin-3-ylmethyl)amine, methods like Density Functional Theory (DFT) and ab initio calculations would provide invaluable insights.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the lowest energy conformation of this compound. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Given the flexible ethoxyethyl and methylamine (B109427) linker, a thorough conformational analysis would be necessary. This would involve systematically rotating the rotatable bonds (e.g., C-C, C-O, C-N bonds) to map out the potential energy surface and identify all stable conformers and the energy barriers between them. Such an analysis would reveal the preferred shapes the molecule adopts, which is critical for understanding its interactions with biological targets.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This data is illustrative and would be the output of actual DFT calculations.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |

| Bond Length | C(pyridyl)-C(methylene) | ~1.51 Å |

| Bond Length | C(methylene)-N(amine) | ~1.47 Å |

| Bond Length | N(amine)-C(ethyl) | ~1.46 Å |

| Bond Length | C(ethyl)-O(ethoxy) | ~1.43 Å |

| Bond Angle | C(pyridyl)-C(methylene)-N(amine) | ~112° |

| Dihedral Angle | C-C-N-C | ~175° (for an extended conformer) |

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution, Electrostatic Potential)

Once the geometry is optimized, the electronic structure can be analyzed. This provides a detailed picture of how electrons are distributed within the molecule.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would identify the electron-rich and electron-deficient regions of this compound, highlighting the nitrogen and oxygen atoms as likely centers of negative charge and hydrogen atoms bonded to them or carbons as centers of positive charge.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. It is an excellent tool for predicting sites for electrophilic and nucleophilic attack. For this molecule, the MEP would likely show negative potential (red/yellow) around the pyridine (B92270) nitrogen and the ethoxy oxygen, indicating regions that are attractive to positive charges, and positive potential (blue) around the amine hydrogen, suggesting sites for nucleophilic interaction.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic properties, which can be used to validate experimental data or to aid in the interpretation of spectra.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the GIAO (Gauge-Independent Atomic Orbital) method, could be compared with experimental spectra to confirm the molecular structure and assign peaks.

Vibrational Frequencies: Calculation of the vibrational frequencies (IR and Raman spectra) would help in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the C-N stretching of the amine, the C-O-C stretching of the ether, and the aromatic C-H vibrations of the pyridine ring.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent like water or in the presence of other molecules.

An MD simulation of this compound in an aqueous solution would reveal its dynamic behavior, including conformational changes and its interactions with water molecules. This would involve analyzing hydrogen bonding patterns between the amine nitrogen, the ethoxy oxygen, the pyridine nitrogen, and surrounding water molecules. The simulation would provide insights into the molecule's solvation properties and how it presents itself for interaction with a potential binding partner in a biological context.

Computational Modeling of Reaction Mechanisms and Transition State Identification

If this compound were to be involved in a chemical reaction, for example, metabolism or synthesis, computational methods could be used to model the reaction pathway. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for the reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a deep understanding of the reaction's feasibility and kinetics. Identifying the geometry of the transition state is key to understanding the specific atomic rearrangements that occur during the reaction.

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling for In Vitro Target Interactions

Should this compound be part of a series of compounds tested for a specific biological activity, QSAR and pharmacophore modeling would be powerful tools for drug design and optimization.

QSAR: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for this compound and its analogs, a predictive model could be built to guide the synthesis of new compounds with potentially improved activity. Studies on related structures have successfully used techniques like multiple linear regression and k-nearest neighbor (kNN) methods for QSAR model generation researchgate.net.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. A pharmacophore model for a target interacting with this compound would highlight the critical roles of the pyridine ring (as an aromatic feature and potential hydrogen bond acceptor), the amine group (as a hydrogen bond donor/acceptor), and the ethoxy group (as a hydrogen bond acceptor). This model serves as a 3D query for designing or screening for new, structurally diverse molecules with the same biological activity.

Exploration of Functional Applications Non Biological/non Clinical

Utilization as a Synthetic Intermediate for the Preparation of Complex Organic Molecules

The molecular structure of (2-Ethoxyethyl)(pyridin-3-ylmethyl)amine makes it a valuable synthetic intermediate for the construction of more elaborate organic molecules. The presence of a secondary amine offers a reactive site for a variety of chemical transformations. For instance, it can undergo N-alkylation, N-acylation, and condensation reactions to introduce new substituents and build molecular complexity. The pyridine (B92270) ring, with its nucleophilic nitrogen atom and susceptibility to electrophilic substitution on the ring (albeit under specific conditions), provides another handle for chemical modification.

The synthesis of N-(Pyridin-3-ylmethyl)ethanamine derivatives has been explored in the context of creating building blocks for larger molecules. chemicalbook.com By analogy, this compound can serve as a precursor in multi-step synthetic sequences. For example, the secondary amine could be reacted with a bifunctional reagent to link the pyridine moiety to another molecular fragment, paving the way for the synthesis of novel ligands, catalysts, or functional materials. The ethoxyethyl group, while relatively inert, can influence the solubility and conformational properties of the resulting molecules, which can be a crucial factor in directing the outcome of a synthesis.

The table below outlines potential synthetic transformations involving this compound, highlighting its versatility as a synthetic intermediate.

| Reaction Type | Reagents and Conditions | Potential Product Class |

| N-Alkylation | Alkyl halides, base | Tertiary amines with extended side chains |

| N-Acylation | Acyl chlorides, anhydrides | Amides with diverse functionalities |

| Reductive Amination | Aldehydes/ketones, reducing agent | Tertiary amines with branched substituents |

| Buchwald-Hartwig Amination | Aryl halides, palladium catalyst | N-Aryl derivatives |

| Michael Addition | α,β-Unsaturated carbonyls | β-Amino carbonyl compounds |

These transformations are fundamental in organic synthesis and demonstrate the potential of this compound as a versatile building block for accessing a wide array of complex molecular architectures.

Role in Materials Science and Polymer Chemistry

The unique combination of a metal-coordinating pyridine unit and a flexible ether-containing side chain suggests potential applications for this compound in the realm of materials science and polymer chemistry.

The pyridine nitrogen in this compound can act as a coordination site for metal ions, opening the door to the formation of metallopolymers. These materials, where metal ions are incorporated into the polymer backbone or as cross-linking agents, can exhibit interesting electronic, magnetic, and catalytic properties. By analogy to pyridine-amido aluminum catalyst precursors used in polymerization, derivatives of this compound could potentially be developed as ligands for transition-metal free polymerization processes. rsc.org

Furthermore, the secondary amine can be a site for polymerization. For example, it could react with diisocyanates to form polyureas or with diepoxides to form epoxy resins. The ethoxyethyl side chain would likely enhance the solubility of the resulting polymers in organic solvents and could impart flexibility and impact resistance to the material. Such polymers could find applications as advanced coatings, adhesives, or specialty plastics with tailored properties.

Pyridine-based ligands are cornerstones in the field of supramolecular chemistry, where they are used to direct the self-assembly of complex, well-defined architectures through coordination with metal ions. oup.comscilit.comrsc.orgnih.gov The pyridine moiety of this compound can participate in such coordination-driven self-assembly processes, leading to the formation of discrete molecular cages, metallacycles, or extended metal-organic frameworks (MOFs). researchgate.net

The flexibility of the ethoxyethyl group could influence the geometry of the resulting supramolecular structures, potentially leading to novel topologies that are not accessible with more rigid ligands. These self-assembled structures can have applications in areas such as gas storage, catalysis, and molecular recognition. The ability to form intricate, ordered structures from molecular building blocks is a key goal of modern materials science, and this compound represents a potential component in the toolbox for creating such materials.

Application as a Probe Molecule in Chemical Biology for Mechanistic In Vitro Studies

While this article strictly excludes clinical applications, the use of molecules as tools to investigate biological processes in a controlled laboratory setting (in vitro) is a central aspect of chemical biology. Pyridine derivatives have been successfully developed as fluorescent probes for imaging and sensing in biological systems. nih.govresearchgate.net

This compound itself is not fluorescent. However, it could serve as a scaffold for the development of chemical probes. By attaching a fluorophore to the molecule, for instance, through acylation of the secondary amine, a new molecule could be created that reports on its local environment. The pyridine ring can act as a recognition element, for example, by coordinating to specific metal ions or interacting with particular biomolecules. This interaction could then modulate the properties of the attached fluorophore, leading to a change in fluorescence intensity or wavelength.

Such probes would be valuable tools for in vitro mechanistic studies. For example, a probe based on this scaffold could be designed to study the role of metal ions in enzymatic reactions or to investigate the binding of small molecules to proteins in a test tube. The ethoxyethyl group could enhance water solubility, which is often a desirable property for probes used in aqueous biological buffers. The development of such tools allows for a deeper understanding of fundamental chemical processes that underpin biology, without any direct therapeutic or diagnostic application in living organisms.

Development of Sensing and Detection Technologies Based on the Compound

The principles that make this compound a potential scaffold for chemical biology probes also apply to the development of broader sensing and detection technologies. The pyridine nitrogen is a Lewis basic site that can selectively bind to a variety of analytes, particularly metal ions. This binding event can be transduced into a measurable signal, forming the basis of a chemical sensor. mdpi.comresearchgate.net

For instance, a sensor for a specific metal ion could be constructed by immobilizing this compound or a derivative onto a solid support, such as a polymer film or a nanoparticle. When the sensor is exposed to a solution containing the target metal ion, the ion would coordinate to the pyridine nitrogen. This binding could be detected by a variety of methods, including changes in optical properties (color or fluorescence), electrochemical potential, or mass (using a quartz crystal microbalance).

The table below summarizes potential sensing applications based on the functional groups of this compound.

| Target Analyte | Sensing Mechanism | Potential Detection Method |

| Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) | Coordination to pyridine nitrogen | Fluorescence quenching/enhancement, colorimetry, potentiometry |

| Protons (pH sensing) | Protonation of pyridine and amine | Potentiometry, fluorescence changes of a conjugated fluorophore |

| Small Organic Molecules | Host-guest interactions with a modified scaffold | Spectroscopic shifts, electrochemical response |

The development of such sensors is a vibrant area of research with applications in environmental monitoring, industrial process control, and analytical chemistry. The modular nature of the this compound structure allows for its systematic modification to optimize selectivity and sensitivity for a particular target analyte.

Future Research Directions and Emerging Scientific Opportunities

Development of Novel and Sustainable Synthetic Routes for Derivatives

The future synthesis of derivatives of "(2-Ethoxyethyl)(pyridin-3-ylmethyl)amine" will increasingly prioritize green and sustainable chemistry principles to minimize environmental impact and enhance efficiency. citedrive.comresearchgate.net Research is moving beyond traditional synthetic methods toward innovative strategies that offer higher yields, use less hazardous materials, and simplify operational procedures. bhu.ac.in

Key areas of development include:

Multicomponent One-Pot Reactions: These reactions combine multiple starting materials in a single step to form complex products, reducing solvent waste and purification steps. citedrive.comresearchgate.net

Green Catalysts: The use of environmentally benign catalysts, such as activated fly ash, is being explored to replace more hazardous alternatives. bhu.ac.in

Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses are gaining traction as methods to accelerate reaction times and improve energy efficiency compared to conventional heating. researchgate.netnih.gov

Eco-Friendly Solvents: The replacement of volatile organic compounds with greener alternatives, or conducting reactions under solvent-free conditions, is a major goal. citedrive.comresearchgate.netresearcher.life

These sustainable approaches are not only environmentally conscious but also open up new avenues for creating diverse libraries of pyridine (B92270) derivatives for further study.

| Sustainable Synthetic Technique | Advantages | Relevant Compound Class |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. researchgate.netnih.gov | Pyridine Derivatives nih.gov |

| Multicomponent Reactions | Reduced waste, simplified procedures, increased molecular complexity in a single step. citedrive.com | Pyridine-based frameworks citedrive.com |

| Green Catalysis (e.g., Fly Ash) | Use of eco-friendly, reusable, and efficient catalysts. bhu.ac.in | Imidazo[1,2-a]pyridines bhu.ac.in |

| Solvent-Free Synthesis | Minimizes the use of hazardous organic solvents. researchgate.net | Pyridine Derivatives researchgate.net |

Deeper Mechanistic Understanding of Complex Chemical Transformations

A fundamental understanding of the reaction mechanisms involving the "this compound" scaffold is crucial for controlling reaction outcomes and designing more efficient synthetic transformations. The pyridine ring itself presents a significant challenge in achieving site-selective functionalization due to its electronic properties and the presence of multiple potential reaction sites. nih.govresearchgate.net

Future research will likely focus on:

Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for elucidating reaction pathways, identifying transition states, and understanding the role of catalysts in transformations like the hydrolysis of related imine compounds. mdpi.com Such studies can provide insights into the reactivity of the pyridine nitrogen and the influence of substituents.

Advanced Spectroscopic Analysis: The use of sophisticated analytical techniques to detect and characterize transient intermediates will be key to validating proposed reaction mechanisms.

Site-Selective Functionalization: A major challenge is the controlled functionalization at specific positions on the pyridine ring (e.g., C2, C3, or C4). researchgate.net Strategies involving N-functionalized pyridinium (B92312) salts, which can enhance reactivity and control regioselectivity under mild conditions, represent a promising avenue. nih.gov Recent developments have also demonstrated novel methods for 3-selective halogenation by temporarily transforming the pyridine into a more reactive intermediate. chemrxiv.org

| Research Area | Focus | Key Techniques |

| Computational Chemistry | Elucidating reaction pathways and transition states for reactions involving pyridine moieties. mdpi.com | Density Functional Theory (DFT) mdpi.com |

| Site-Selective C-H Functionalization | Achieving regioselective modification of the pyridine ring at specific positions. nih.govresearchgate.net | N-functionalized pyridinium salts, temporary dearomatization. nih.govchemrxiv.org |

| Mechanistic Studies | Investigating the step-by-step processes of chemical reactions to optimize conditions and outcomes. researchgate.net | Gas-phase reaction analysis, kinetic studies. researchgate.net |

Integration with Advanced Machine Learning and AI for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of chemical compounds like "this compound". mdpi.comintimal.edu.my These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the pace of discovery. nih.gov

Emerging applications in this area include:

Predictive Modeling of Properties: Machine learning algorithms can be trained to predict the physicochemical properties, reactivity, and potential toxicity of novel derivatives based on their molecular structure. mdpi.comacs.orgnih.gov This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates. intimal.edu.my

Synthesis Planning: AI can assist in designing synthetic routes by proposing reaction pathways and identifying optimal conditions, potentially suggesting novel and more efficient methods than those conceived by human chemists. scitechdaily.com

Drug Discovery and Target Identification: For derivatives with potential biological activity, AI can predict drug-target interactions, identify potential therapeutic applications, and assist in the design of molecules with enhanced efficacy and safety profiles. mdpi.comnih.gov Models like Directed Message-Passing Neural Networks (D-MPNN) have shown high accuracy in predicting chemical properties. arxiv.org

| AI/ML Application | Description | Potential Impact |

| Predictive Property Modeling | Using algorithms to forecast molecular properties (e.g., degradation, toxicity) from chemical structure. acs.orgnih.gov | Reduces the need for extensive experimental testing; prioritizes promising candidates. intimal.edu.my |

| Synthesis Design | AI proposes viable and efficient synthetic pathways for target molecules. scitechdaily.com | Accelerates the development of new compounds and optimizes resource allocation. scitechdaily.com |

| Drug Discovery | ML models predict interactions between molecules and biological targets to identify potential new medicines. nih.govnih.gov | Speeds up the early stages of drug development and helps in repurposing existing drugs. mdpi.comnih.gov |

Expansion into Novel Niche Applications in Chemical Science

The unique combination of a pyridine ring, a secondary amine, and an ethoxyethyl group in "this compound" provides a versatile platform for developing materials and molecules with specialized functions. While the pyridine scaffold is already well-established in pharmaceuticals and agrochemicals, future research will explore more niche applications. lifechemicals.comnih.govyoutube.com

Potential areas for expansion include:

Materials Science: Amines are fundamental building blocks for polymers and advanced materials. ijrpr.comnumberanalytics.com Derivatives could be investigated for the synthesis of functional polymers, stimuli-responsive materials, or as components in organic electronics. The ethoxy group could impart specific solubility or material properties.

Coordination Chemistry and Catalysis: The pyridine-amine structure is an excellent chelating agent capable of forming complexes with various transition metals. polimi.itresearchgate.net These metal complexes could be explored for catalytic activity in organic synthesis or as novel sensors.

Surfactants and Formulation Science: Ethoxylated amines are known to have applications as surfactants, adjuvants in pesticide formulations, and detergent boosters. mdpi.comgoogle.com Research could optimize the structure of "this compound" derivatives for specific applications in areas like CO2 foaming for enhanced oil recovery. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.